
Diethoxydi(naphthalen-1-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethoxydi(naphthalen-1-yl)silane is an organosilicon compound with the molecular formula C24H24O2Si It is characterized by the presence of two ethoxy groups and a naphthalen-1-yl group attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethoxydi(naphthalen-1-yl)silane typically involves the reaction of naphthalen-1-yl lithium or naphthalen-1-yl magnesium bromide with diethoxychlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The general reaction scheme is as follows:
Naphthalen-1-yl lithium+Diethoxychlorosilane→this compound+Lithium chloride
The reaction is typically conducted at low temperatures to control the reactivity of the organometallic reagents and to ensure high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to handle the reactive intermediates safely and efficiently. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
化学反応の分析
Types of Reactions
Diethoxydi(naphthalen-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form silanols or siloxanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as halides (e.g., HCl) or amines (e.g., NH3) are used under mild conditions.
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the ethoxy groups.
Major Products Formed
Oxidation: Silanols or siloxanes.
Substitution: Substituted silanes with different functional groups.
Hydrolysis: Silanols and ethanol.
科学的研究の応用
Diethoxydi(naphthalen-1-yl)silane has several applications in scientific research:
Material Science: Used as a precursor for the synthesis of silicon-based materials with unique optical and electronic properties.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
作用機序
The mechanism of action of diethoxydi(naphthalen-1-yl)silane involves the interaction of the silicon atom with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicon-based materials and coatings. The naphthalen-1-yl group imparts unique electronic properties to the compound, making it useful in applications requiring specific optical or electronic characteristics .
類似化合物との比較
Similar Compounds
Di(naphthalen-1-yl)dimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.
Diethoxydi(phenyl)silane: Similar structure but with phenyl groups instead of naphthalen-1-yl groups.
Uniqueness
Diethoxydi(naphthalen-1-yl)silane is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and optical properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with light or electronic devices .
特性
分子式 |
C24H24O2Si |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
diethoxy(dinaphthalen-1-yl)silane |
InChI |
InChI=1S/C24H24O2Si/c1-3-25-27(26-4-2,23-17-9-13-19-11-5-7-15-21(19)23)24-18-10-14-20-12-6-8-16-22(20)24/h5-18H,3-4H2,1-2H3 |
InChIキー |
SGXNQRUIKNITME-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C1=CC=CC2=CC=CC=C21)(C3=CC=CC4=CC=CC=C43)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


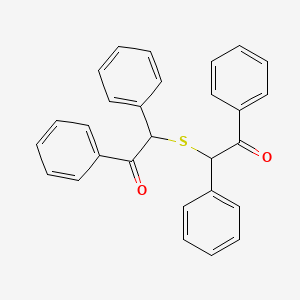
![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)

![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)
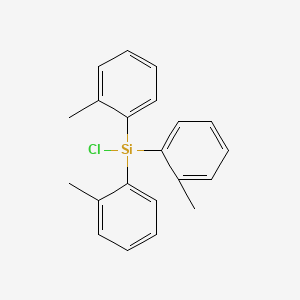


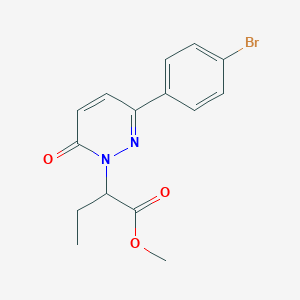

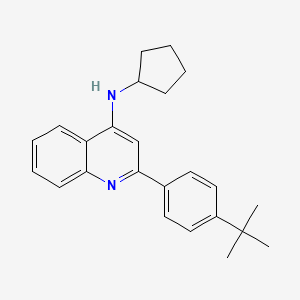

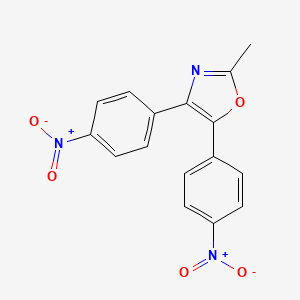
![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)
